molecular formula C4H5NO B2990222 2-(Hydroxymethyl)-acrylonitrile CAS No. 23873-54-3

2-(Hydroxymethyl)-acrylonitrile

Cat. No. B2990222
CAS RN: 23873-54-3
M. Wt: 83.09
InChI Key: QQCSUIMCEIRRKH-UHFFFAOYSA-N
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Description

The hydroxymethyl group is a substituent with the structural formula −CH2−OH. It consists of a methylene bridge (−CH2− unit) bonded to a hydroxyl group (−OH). This makes the hydroxymethyl group an alcohol .


Molecular Structure Analysis

The molecular structure of a compound is determined by various factors such as the type of atoms involved, the arrangement of atoms, and the type of chemical bonds between the atoms. Techniques such as ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM), and Dynamic Light Scattering (DLS) are used to investigate the molecular structure .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its molecular structure and the conditions under which it is subjected. For instance, the physico-chemical properties of phenol-formaldehyde resins used in the production of laminated plastics depend on factors like the type and amount of catalyst, formaldehyde-to-phenol mole ratio, temperature, and time of the synthesis process .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. These properties can be investigated using various techniques and tools .

Scientific Research Applications

Renewable Chemical Production

The transformation of biomass into valuable chemicals presents a sustainable alternative to petroleum-based processes. A notable study by Karp et al. (2017) highlights the efficient production of acrylonitrile, a precursor for plastics and fibers, from renewable sources. Using a catalyst of inexpensive titanium dioxide, this method achieves high yields of acrylonitrile from ethyl 3-hydroxypropanoate, derived from sugars, significantly reducing the environmental impact and reliance on fossil fuels (E. Karp et al., 2017).

Environmental Remediation

Research into the adsorption properties of acrylonitrile derivatives for environmental applications has led to the development of materials capable of selectively removing toxic metals and uranium from aqueous solutions. Sahiner et al. (2012) describe the creation of hydrogel particles with amidoxime groups that exhibit rapid and selective uptake of uranyl ions from groundwater, showcasing potential for on-site uranium contamination assessment and cleanup (N. Sahiner et al., 2012).

Advanced Material Synthesis

Acrylonitrile-based polymers have been studied for their application in creating robust and adhesive materials. Wu et al. (2013) developed hydrogels by photopolymerizing acrylate compounds with silicate nanoparticles, resulting in materials that exhibit significant mechanical and adhesive strengths. These hydrogels show promise for biomedical applications, such as tissue engineering matrices and wound dressings (Chia-Jung Wu et al., 2013).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For instance, handling guidelines, personal protective equipment requirements, and emergency procedures are typically outlined in a compound’s safety data sheet .

Future Directions

The future directions in the study of a compound depend on the current state of knowledge and the potential applications of the compound. For instance, new synthetic approaches and applications in various fields could be areas of future research .

properties

IUPAC Name

2-(hydroxymethyl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO/c1-4(2-5)3-6/h6H,1,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQCSUIMCEIRRKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CO)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

83.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Hydroxymethyl)-acrylonitrile

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